

# Comparison of Lithium Salt Anions on PMMA Tg

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## Compound Focus: Lithium methacrylate

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Lithium Salt	Anion Characteristics	Tg of PMMA / °C (at 10 Hz)	Aggregation Behavior in PMMA
Pristine PMMA	–	127 [1]	–
LiBr	Small anion	133 [1]	Microscopic dispersion, chains linking [2]
LiClO <sub>4</sub>	Large anion	126 [1]	Macroscopic aggregates acting as filler [2]
LiCOOCF <sub>3</sub>	Large anion	133 [1]	Macroscopic aggregates acting as filler [2]
LiCF <sub>3</sub> SO <sub>3</sub>	Large anion	137 [1]	Macroscopic aggregates acting as filler [2]

## Experimental Insights and Mechanisms

The distinct effects of anions are governed by their size and interaction with the PMMA matrix.

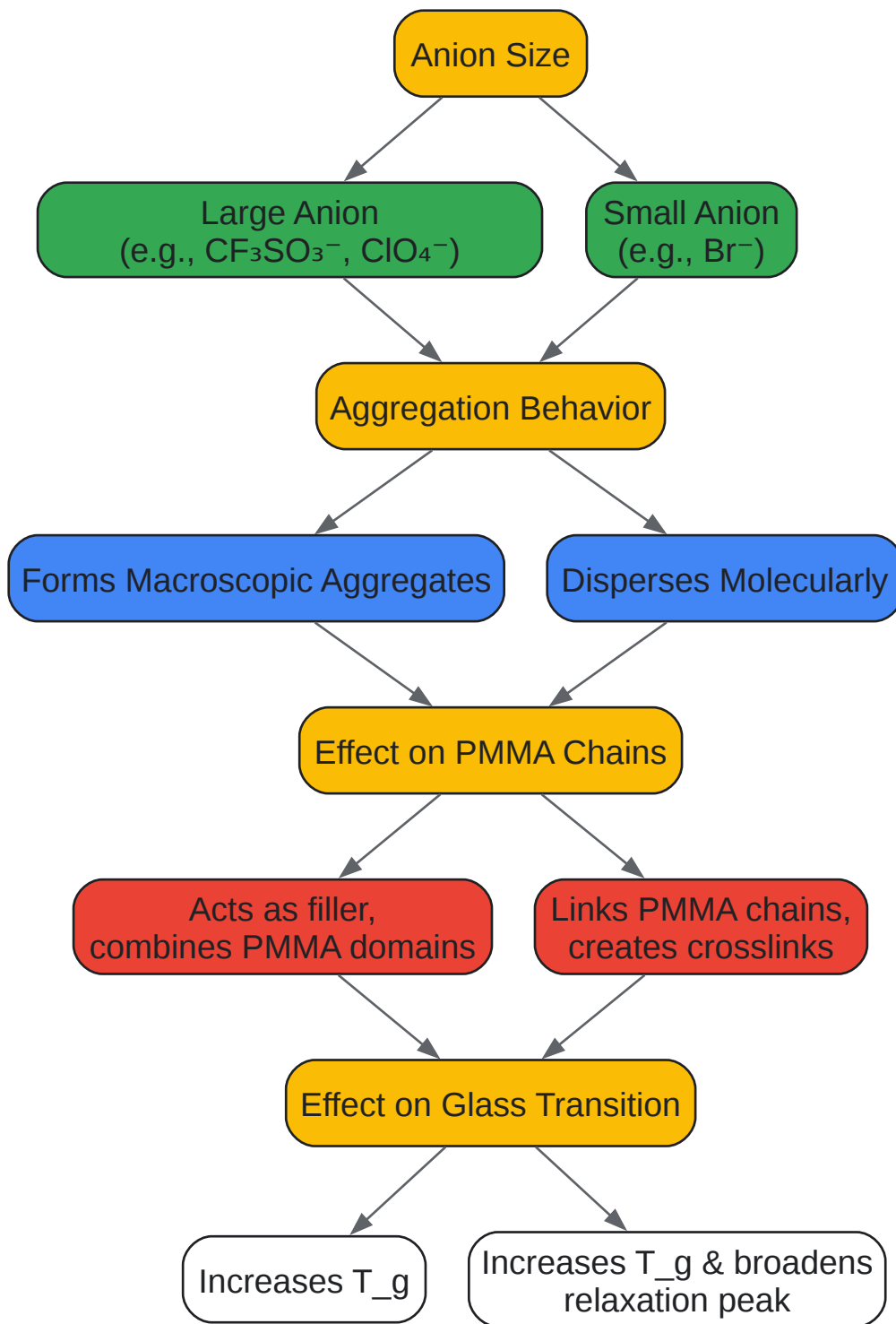
- Large Anions** (e.g., CF<sub>3</sub>SO<sub>3</sub><sup>-</sup>, ClO<sub>4</sub><sup>-</sup>, COOCF<sub>3</sub><sup>-</sup>): Form **macroscopic aggregates** that act as physical fillers within the PMMA matrix. These aggregates combine PMMA domains and restrict

segmental motion, leading to an increase in  $T_g$  [2]. The degree of aggregation follows the order:

$\text{LiCF}_3\text{SO}_3 > \text{LiCOOCF}_3 > \text{LiClO}_4$  [2] [1].

- **Small Anions** (e.g.,  $\text{Br}^-$ ): Disperse **microscopically at the molecular scale**. This allows them to interact with and link adjacent PMMA chains, also suppressing chain mobility and increasing  $T_g$  [2]. This molecular-level interaction can also lead to a significant broadening of the glass-transition peak and a dramatic increase in the relaxation time of the polymer [2].

The following diagram illustrates the relationship between anion size, its aggregation behavior, and the resulting effect on PMMA's molecular chains and  $T_g$ .



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## Key Experimental Protocols

The data and mechanisms discussed are derived from standardized experimental methods. Here are the key protocols from the research:

- **Sample Preparation:** PMMA pellets and lithium salts are dissolved in a mixed solvent (e.g., dichloromethane and methanol). The solution is cast and air-dried into films, followed by vacuum-drying at elevated temperatures (e.g., 135°C) to remove residual solvents. The dried films are then pulverized and compression-molded into sheets at high temperature and pressure (e.g., 200°C and 20 MPa) [3].
- **Dynamic Mechanical Analysis (DMA):** The glass transition temperature ( $T_g$ ) is determined from dynamic mechanical spectra.  $T_g$  is identified as the peak temperature in the loss modulus ( $E''$ ) curve when measured at a specific frequency (e.g., 10 Hz) across a temperature range (e.g., 30–200°C) [2] [1].
- **ATR-FTIR Spectroscopy:** Attenuated Total Reflectance Fourier-Transform Infrared spectroscopy is used to probe molecular interactions. The spectra, particularly in the carbonyl stretching region (1650–1780  $\text{cm}^{-1}$ ) or anion-specific regions, are deconvoluted using Lorentzian functions. The areas of peaks corresponding to "free" and "bound" anions are used to calculate the aggregation degree of the salt [2] [1].

## Other Lithium Salts in PMMA Systems

Beyond the salts in the comparison table, other lithium salts are used in PMMA-based electrolytes, often studied for their ionic conductivity rather than their specific effect on  $T_g$ .

- **LiBF<sub>4</sub> & LiClO<sub>4</sub>:** Studied in solid polymer electrolytes with PMMA blends. LiBF<sub>4</sub> can achieve higher ionic conductivity than LiClO<sub>4</sub> at the same concentration, attributed to differences in anion size and lattice energy [4].
- **LiN(CF<sub>3</sub>SO<sub>2</sub>)<sub>2</sub> (LiTFSI):** Used in crosslinked PMMA gel polymer electrolytes. Its interaction with PMMA is weak, which can help decouple lithium transport from polymer chain dynamics, potentially benefiting ion conduction without drastically altering  $T_g$  [5].
- **Newly Developed Salts:** Salts like lithium [(3-fluoro-1,2-benzenediolato(2-)-o,o' oxalato)]borate (FLBDOB) are designed for high thermal stability and conductivity in batteries, but their specific impact on PMMA's  $T_g$  is not well-documented [6].

## Practical Implications for Material Design

Understanding these structure-property relationships allows for the targeted design of PMMA materials:

- **To Increase Heat Resistance (T<sub>g</sub>):** Salts like  $\text{LiCF}_3\text{SO}_3$  are highly effective due to their strong tendency to form aggregates that restrict chain mobility [2] [1].
- **To Modify Processability and Mechanical Relaxation:**  $\text{LiBr}$  can be used to significantly increase the relaxation time in the glass-to-rubber transition region, which can impact the material's processing window and mechanical behavior [2].
- **To Control Water Absorption and Ductility:** The addition of hygroscopic lithium salts (e.g.,  $\text{LiClO}_4$ ,  $\text{LiCF}_3\text{SO}_3$ ) allows for control over the water content in PMMA. Absorbed water plasticizes the polymer, which can counteract salt-induced brittleness and enhance ductility, offering a route to tune mechanical properties for specific applications [7] [3].

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